1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine is a chemical compound notable for its potential applications in pharmacology, particularly as a T-type calcium channel blocker. This compound belongs to the class of guanidinothiazoles, which are recognized for their biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 297.17 g/mol when considering the hydrobromide form.
The compound can be classified under several categories based on its structure and properties:
The synthesis of 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine typically involves a multi-step process. One common method includes the reaction of 4-bromophenyl isothiocyanate with guanidine in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The reaction conditions are crucial for optimizing yield and purity.
The molecular structure of 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine features a thiazole ring attached to a phenyl group that contains a bromine substituent. The arrangement of atoms contributes to its biological activity.
C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)NWJEAZNFIAZAIRN-UHFFFAOYSA-N1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine can participate in various chemical reactions:
Common reagents and solvents used in these reactions include organic solvents and specific catalysts, with the major products depending on the reaction conditions applied.
The mechanism of action for 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine primarily involves its role as a T-type calcium channel blocker. By inhibiting these channels, the compound can affect calcium ion influx into cells, which is crucial for various physiological processes including muscle contraction and neurotransmitter release.
Studies suggest that compounds with similar structures exhibit significant effects on calcium channel modulation, which may lead to therapeutic applications in treating conditions like hypertension and arrhythmias.
1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine has potential scientific uses primarily in pharmacology due to its effects on calcium channels. Its applications may include:
This compound exemplifies the ongoing research into thiazole derivatives and their diverse applications in medicinal chemistry.
1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine is systematically named as 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]guanidine under International Union of Pure and Applied Chemistry (IUPAC) conventions. Its molecular formula is C₁₀H₉BrN₄S, with a molecular weight of 297.18 g/mol [9]. The CAS Registry Number 7120-03-8 uniquely identifies this base compound [9]. Structurally, it consists of a thiazole ring substituted at the 4-position with a 4-bromophenyl group and at the 2-position with a guanidine moiety. The bromine atom at the para-position of the phenyl ring enhances electronic delocalization and influences dipole moments.
Table 1: Structural Identifiers of 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]guanidine |
| Molecular Formula | C₁₀H₉BrN₄S |
| Molecular Weight | 297.18 g/mol |
| CAS Registry Number | 7120-03-8 |
| Canonical SMILES | NC(=N)NC1=NC(=CS1)C2=CC=C(Br)C=C2 |
| Key Functional Groups | Guanidine, thiazole, 4-bromophenyl |
Crystallographic studies of analogous bromophenyl-thiazole compounds (e.g., C₁₇H₉BrN₂O₂S) reveal monoclinic crystal systems with space group P21/c and unit cell parameters approximating a = 11.2908 Å, b = 8.3281 Å, c = 16.1037 Å, β = 94.453° [8]. The dihedral angle between the thiazole and bromophenyl planes typically ranges between 5–15°, facilitating π-conjugation. Quantum mechanical calculations indicate that the guanidine group adopts a planar configuration, enabling resonance stabilization and hydrogen-bonding interactions critical for biological activity [3].
This compound serves as a privileged scaffold in medicinal chemistry due to its dual pharmacophoric elements:
Table 2: Pharmacological Targets and Activities of Guanidinothiazole Derivatives
| Biological Target | Reported Activity | Mechanistic Insight |
|---|---|---|
| T-Type Calcium Channels | Blockade | Inhibition of low-voltage-activated calcium currents; potential for epilepsy/pain therapy [5] |
| Vascular Adhesion Protein-1 (VAP-1) | Inhibition (IC₅₀ ~230 nM) | Attenuation of leukocyte trafficking; relevance to diabetic macular edema [7] |
| Topoisomerase II (Topo II) | DNA intercalation | Induction of DNA cleavage complexes; cytotoxic effects [3] |
| Microbial Enzymes | Growth inhibition | Disruption of cell wall synthesis in bacteria/fungi [4] |
Structure-activity relationship studies highlight the indispensability of the guanidine group for VAP-1 inhibition, with removal or substitution abolishing >90% of activity [7]. Similarly, the 4-bromophenyl moiety enhances lipophilicity (cLogP ~2.8), promoting cell membrane penetration in anticancer assays against breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines [4]. Molecular docking simulations confirm hydrogen bonding between the guanidine -NH₂ groups and Asp386 or Glu505 residues in VAP-1, alongside π-stacking of the bromophenyl ring with hydrophobic enzyme pockets [7].
Research directions encompass three primary domains:
1.3.1. Synthetic Methodologies
1.3.2. Biological Screening
1.3.3. Computational Chemistry
Table 3: Research Trends in Guanidinothiazole Chemistry (2019–2025)
| Research Focus | Key Advances | Reference Compounds |
|---|---|---|
| Hybrid Molecular Design | Integration with phthalimide/4H-pyran moieties | 5-(1,3-Dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-2H-pyrano[2,3-d]thiazole-6-carbonitrile [3] |
| Structure-Activity Relationships | Role of bromine position (meta vs. para) | 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine vs. 1-(4-(4-bromophenyl)thiazol-2-yl)guanidine [1] [9] |
| Target-Specific Optimization | Selective T-type calcium channel blockers | Vulcanchem VC0109693 series [5] |
The trajectory of research indicates increasing emphasis on molecular hybridization (e.g., thiazole-imidazole conjugates such as 1-[4-(4-bromophenyl)thiazol-2-yl]-4-phenyl-1H-imidazol-2-ylamine [CAS 33633-66-8]) to enhance DNA binding affinity [6] [10]. Future work aims to leverage cryo-EM and in vivo models to validate target engagement.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1